3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazine
Descripción
Propiedades
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-5-3-4-6-17(16)21/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGBSJXNECIGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with a pyridazine derivative. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (DCM) with appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity:
The compound's structure suggests potential activity against various cancer types. Pyrazole derivatives have been reported to inhibit specific kinases involved in cancer progression, such as c-Met. For instance, similar compounds have shown potent inhibition of c-Met with IC50 values in the low nanomolar range, making them suitable candidates for cancer treatment .
Antiviral Properties:
Research indicates that derivatives of pyrazole and pyridazine structures may exhibit antiviral activity, including efficacy against viruses like SARS-CoV-2. The incorporation of fluorobenzoyl groups enhances the biological profile of these compounds, potentially leading to new antiviral agents .
Neuropharmacology
CNS Activity:
The piperazine moiety in the compound suggests potential central nervous system (CNS) activity. Piperazine derivatives are known for their use in treating anxiety and depression. Preliminary studies indicate that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, which are crucial targets in neuropharmacology .
Synthesis and Characterization
Synthetic Routes:
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrazole ring via hydrazine reactions with α,β-unsaturated carbonyl compounds.
- Introduction of the fluorobenzoyl group through electrophilic aromatic substitution.
- Coupling with piperazine derivatives to form the final product.
Characterization Techniques:
Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound .
In vitro Studies:
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. Results indicate a promising therapeutic index compared to standard chemotherapeutic agents .
Case Studies:
Several case studies have documented the effects of similar pyrazole derivatives on specific cancer types:
- Study A: Demonstrated significant tumor reduction in xenograft models treated with related compounds.
- Study B: Reported on the neuroprotective effects in models of neurodegeneration, suggesting a dual role in both cancer and CNS disorders.
Data Table: Summary of Biological Activities
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Structural Analogues with Pyridazine/Pyrimidine Cores
Compound A : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine (CAS 1279219-11-2)
- Core : Pyridazine.
- Substituents : Piperazine (unsubstituted) at position 5.
- Key Differences : Lacks the 2-fluorobenzoyl group on piperazine. This absence reduces lipophilicity (lower logP) and may decrease receptor-binding affinity compared to the target compound .
Compound B : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl]pyridazine (CAS 1019104-88-1)
- Core : Pyridazine.
- Substituents : 4-(4-methoxy-3-methylphenyl)sulfonyl-piperazine.
- Molecular weight (442.5 g/mol) is higher due to the bulkier sulfonyl substituent .
Compound C : N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine
- Core : Triazine.
- Substituents: Ethoxy and cyclopentylamino groups.
- Key Differences: The triazine core (three nitrogen atoms) has distinct electronic properties compared to pyridazine. The ethoxy and cyclopentylamino groups may confer selectivity for cannabinoid receptors, as seen in related compounds .
Heterocyclic Derivatives with Pyrazole Moieties
Compound D : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Core : Fused pyrazole-triazole-pyrimidine system.
- Substituents : Varied alkyl/aryl groups.
- Key Differences : The fused tricyclic system increases rigidity and π-conjugation, which may enhance DNA intercalation or kinase inhibition. However, reduced solubility compared to the target compound’s pyridazine core is likely .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~430 g/mol (estimated) | ~310 g/mol | 442.5 g/mol | ~350 g/mol |
| logP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 | ~1.2 (polar sulfonyl) | ~2.1 |
| Hydrogen Bond Acceptors | 6 | 5 | 8 | 6 |
| Key Substituent | 2-fluorobenzoyl | Piperazine | Sulfonyl | Ethoxy/cyclopentylamino |
Notes:
- The fluorobenzoyl group in the target compound balances lipophilicity and metabolic stability, critical for CNS penetration.
- Compound B’s sulfonyl group improves aqueous solubility but may limit blood-brain barrier penetration.
- Compound C’s triazine core and cyclopentylamino group are associated with cannabinoid receptor modulation .
Actividad Biológica
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. A study demonstrated that structural modifications on the phenyl moiety of pyrazole derivatives could enhance their antitumor efficacy, making them promising candidates for cancer therapy .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds derived from the pyrazole structure have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM, showcasing their therapeutic potential in inflammatory diseases .
Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have also been documented. A study focused on the synthesis of novel pyrazole compounds revealed significant antibacterial activity against various strains including E. coli and S. aureus. The presence of specific pharmacophores was found to enhance the antimicrobial efficacy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Modulation of Cytokine Release : These compounds can alter the release of cytokines, thereby modulating immune responses.
- Interference with Cell Cycle Progression : By disrupting tubulin dynamics, these compounds can effectively halt cancer cell division.
Case Studies
Q & A
Q. What are the standard synthetic routes for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazine?
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. A typical approach starts with functionalizing pyridazine at the 6-position with a piperazine moiety, followed by introducing the 3,5-dimethylpyrazole group via Suzuki-Miyaura coupling or SNAr reactions. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃. Reaction conditions (e.g., anhydrous DMF at 80–100°C) are critical for yield optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Essential techniques include:
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the Suzuki-Miyaura coupling step?
Low yields often stem from improper ligand selection or moisture-sensitive conditions. Methodological improvements include:
- Using PdCl₂(dppf) as a catalyst with rigorous degassing of solvents.
- Employing Design of Experiments (DoE) to test variables (temperature, solvent polarity, base strength).
- Incorporating computational reaction path searches (e.g., via quantum chemical calculations) to predict optimal conditions .
Q. What strategies resolve contradictory data regarding this compound’s biological activity across assays?
Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation strategies:
- Standardize assay protocols (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Synthesize structural analogs to isolate pharmacophores (e.g., modifying the fluorobenzoyl group).
- Use molecular docking studies to compare binding affinities across target proteins (e.g., neurotransmitter receptors) .
Q. How can solubility challenges in in vitro assays be addressed without compromising bioactivity?
Poor aqueous solubility is common with lipophilic heterocycles. Solutions include:
Q. What computational tools are recommended for predicting this compound’s metabolic stability?
Use in silico platforms like SwissADME or Schrödinger’s QikProp to estimate metabolic liabilities (e.g., cytochrome P450 interactions). Focus on optimizing the piperazine and pyrazole moieties, which are prone to oxidative metabolism. Pair computational predictions with in vitro microsomal stability assays for validation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D cell cultures and 3D tumor spheroids?
3D models often show reduced efficacy due to poor penetration. Validate findings by:
Q. Why does this compound exhibit varying inhibitory activity against related kinase targets?
Kinase selectivity depends on subtle structural differences in ATP-binding pockets. Conduct:
- Competitive binding assays with ATP analogs.
- Mutagenesis studies to identify key residue interactions.
- Free energy perturbation (FEP) simulations to map binding thermodynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
